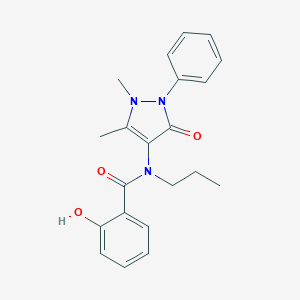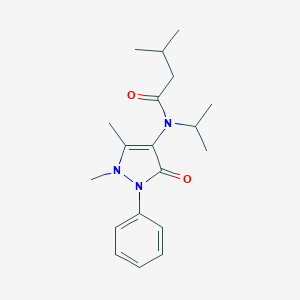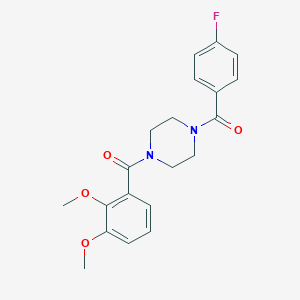
4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine, also known as PTM or TMA-2, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has since gained popularity among the research community due to its unique properties.
作用機序
The exact mechanism of action of 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine is not fully understood. However, it is believed to work by binding to and activating the serotonin 5-HT2A receptor. This activation leads to an increase in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can lead to altered mood, perception, and cognition.
実験室実験の利点と制限
One of the advantages of using 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine in lab experiments is its high affinity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in the regulation of mood, perception, and cognition. However, one of the limitations of using 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine is that it is a psychoactive drug and can have effects on behavior and cognition, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine. One area of research is the development of new drugs that target the serotonin 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the study of the role of the dopamine D2 receptor in the effects of 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine, as this receptor has also been found to be involved in the regulation of mood and cognition. Finally, the development of new techniques for the study of the effects of 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine on the central nervous system, such as brain imaging and electrophysiology, could provide new insights into its mechanism of action.
合成法
The synthesis of 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine is a complex process that involves several steps. The starting material for the synthesis is 3,4,5-trimethoxybenzaldehyde, which is reacted with nitroethane to form 3,4,5-trimethoxyphenyl-2-nitropropene. This intermediate is then reduced to 3,4,5-trimethoxyphenyl-2-nitropropene using a reducing agent such as lithium aluminum hydride. The resulting compound is then reacted with pyrrolidine and piperidine to form 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine.
科学的研究の応用
4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine has been widely used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine has also been found to have affinity for other receptors such as the dopamine D2 receptor and the adrenergic alpha-1 receptor.
特性
製品名 |
4-(Pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)piperidine |
|---|---|
分子式 |
C19H30N2O3 |
分子量 |
334.5 g/mol |
IUPAC名 |
4-pyrrolidin-1-yl-1-[(3,4,5-trimethoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C19H30N2O3/c1-22-17-12-15(13-18(23-2)19(17)24-3)14-20-10-6-16(7-11-20)21-8-4-5-9-21/h12-13,16H,4-11,14H2,1-3H3 |
InChIキー |
PMLFZOLDPVOCIM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)N3CCCC3 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)


![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)


![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)

